4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

Physicochemical profiling Medicinal chemistry Lead optimization

Fragment-based drug discovery (FBDD) campaigns often struggle to locate building blocks that balance low molecular weight with multiple derivatizable vectors. 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (MW 179.19 Da, LogP 0.94) is the only commercially available thieno[3,2-c]pyridine scaffold combining a reactive C-2 aldehyde with a C-4 lactam N-H, enabling two-dimensional library synthesis without protecting groups. - Orthogonal handles: Reductive amination at aldehyde followed by N-alkylation/arylation of the lactam. - Fragment-optimized: 12 heavy atoms, within Rule of Three; validated BET bromodomain pharmacophore (EP2920183B1). - Cost-efficient: ~3.8× more economical per gram than the 7-bromo analog; ISO-certified supply chain supports regulated environments.

Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
Cat. No. B11766363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
Molecular FormulaC8H5NO2S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1SC(=C2)C=O
InChIInChI=1S/C8H5NO2S/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-4H,(H,9,11)
InChIKeyYHOBIGFDTAVNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde — Core Physicochemical and Scaffold Profile for Procurement Screening


4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (CAS 1610520-27-8) is a bicyclic heterocyclic building block comprising a thieno[3,2-c]pyridine core bearing a C-2 carbaldehyde and a C-4 oxo group. Its molecular formula is C₈H₅NO₂S (MW 179.19 g/mol), with a LogP of 0.94, one H-bond donor, and two H-bond acceptors . The compound belongs to the thieno[3,2-c]pyridin-4(5H)-one class, a scaffold disclosed as possessing anti-inflammatory, anti-pyretic, analgesic, and tranquilizing activities in foundational Merck patents [1]. Commercially, it is supplied at ≥98% purity (HPLC) by multiple vendors including Fluorochem and CymitQuimica, with full InChI/SMILES characterization available .

Fragment-based screening & lead-like library design 12 heavy atoms, Rule of Three compliant
Kinase / BET bromodomain inhibitor research 4-oxo-thienopyridine pharmacophore
Orthogonal dual-handle derivatization workflows C-2 aldehyde + C-4 lactam N–H

Why 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde Cannot Be Replaced by the Non-Oxo, 7-Bromo, or 4-Chloro Analogs in Synthesis-Driven Programs


The target compound is distinguished from its closest commercially available analogs by the simultaneous presence of a reactive C-2 aldehyde and a C-4 oxo (lactam) group on the thieno[3,2-c]pyridine scaffold. The non-oxo analog thieno[3,2-c]pyridine-2-carbaldehyde (CAS 94226-19-4, MW 163.20, LogP ~1.82 ) lacks the C-4 carbonyl, eliminating a key hydrogen-bonding motif and a site for N-alkylation or amidation. The 7-bromo derivative (CAS 1610520-28-9, MW 258.09, LogP 1.26 ) introduces a heavy halogen that alters electronic properties and adds a cross-coupling handle but may introduce undesired toxicity liabilities. The 4-chloro analog (CAS 27685-92-3 variant) substitutes the oxo with chlorine, fundamentally changing the ring electronics and precluding lactam-based interactions. For medicinal chemistry campaigns targeting BET bromodomains [1] or kinases where the 4-oxo-thienopyridine core is a recognized pharmacophore, substitution with a non-oxo or de-halogenated variant would ablate critical binding interactions. In synthetic route design, the dual aldehyde/oxo functionality of the target compound enables orthogonal derivatization strategies (e.g., reductive amination at the aldehyde while preserving the lactam for subsequent N-functionalization) that are inaccessible with mono-functional analogs.

Non-oxo analog Thieno[3,2-c]pyridine-2-carbaldehyde lacks the C-4 lactam, removing a key H-bond donor and pharmacophore anchor required for BET/kinase target engagement.
7-Bromo analog 7-Bromo-4-oxo derivative adds 78.9 Da and 3 heavy atoms; may exceed fragment library limits and introduces halogen-related toxicity review flags.
4-Chloro analog 4-Chloro substitution fundamentally alters ring electronics and cannot support lactam-based N-functionalization or hydrogen-bonding interactions.

Quantitative Differential Evidence for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde Versus Structural Analogs


Molecular Weight and Lipophilicity Differentiation Versus the Non-Oxo Analog (Thieno[3,2-c]pyridine-2-carbaldehyde)

The target compound exhibits a molecular weight of 179.19 g/mol and a measured LogP of 0.94, compared to 163.20 g/mol and a consensus LogP of ~1.82 for the non-oxo analog thieno[3,2-c]pyridine-2-carbaldehyde (CAS 94226-19-4) . The introduction of the C-4 oxo group increases molecular weight by 15.99 Da (+9.8%) while reducing lipophilicity by approximately 0.88 LogP units. The target compound possesses one H-bond donor (lactam N–H) and two H-bond acceptors versus zero H-bond donors and two acceptors for the non-oxo analog, representing a qualitative shift in hydrogen-bonding capacity .

MW & LogP vs Non-Oxo
Head-to-head
ΔMW +9.8%, ΔLogP −0.88
ΔHBD +1 (lactam N–H)
Supports improved aqueous solubility and lead-like property screening.
Vendor datasheet comparison; in vitro solubility data to verify.
Physicochemical profiling Medicinal chemistry Lead optimization

Molecular Weight Reduction Versus the 7-Bromo Analog for Fragment-Based Screening Libraries

Relative to 7-bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (CAS 1610520-28-9), the target compound is 78.90 Da lighter (MW 179.19 vs. 258.09 g/mol, a 30.6% reduction) and 0.32 LogP units less lipophilic (LogP 0.94 vs. 1.26) . Critically, the target compound's heavy atom count (12) meets the Astex 'Rule of Three' guideline for fragment libraries (heavy atom count ≤ 18), whereas the 7-bromo analog (15 heavy atoms including Br) approaches the upper limit . Both compounds are supplied at 98% purity .

Fragment Library Suitability
Head-to-head
ΔMW −30.6%, ΔHeavy Atoms −3
vs 7-Bromo analog (MW 258.09)
Fragment-compliant profile; avoids bromine-related toxicity screening flags.
Astex Rule of Three context; 12 heavy atoms vs 15.
Fragment-based drug discovery Lead-likeness Halogen strategy

Dual Functional Group Architecture Enables Orthogonal Derivatization Not Possible with Mono-Functional Analogs

The target compound possesses two chemically distinct reactive sites: a C-2 aldehyde (electrophilic, amenable to reductive amination, Grignard addition, and Schiff base formation) and a C-4 lactam N–H (nucleophilic after deprotonation, amenable to N-alkylation or N-arylation). In contrast, thieno[3,2-c]pyridine-2-carbaldehyde (CAS 94226-19-4) lacks the lactam N–H, while 4-oxo-4,5-dihydrothieno[3,2-c]pyridine (CAS 27685-92-3) lacks the aldehyde [1]. The non-oxo analog has been demonstrated as a viable aldehyde input for Mannich-type α-aminophosphonate synthesis, yielding derivatives with >90% inhibitory rate against HepG2 cells at 50 μg/mL, but these derivatives lack the additional C-4 functionalization handle that the target compound would provide [2]. No published head-to-head reactivity comparison exists; the orthogonal functional group availability is inferred from chemical structure analysis.

Orthogonal Derivatization
Class-level
2 reactive handles vs 1
Aldehyde (electrophilic) + Lactam N–H (nucleophilic)
Enables sequential, protecting-group-free library synthesis.
Inferred from structure; no head-to-head reactivity data.
Synthetic methodology Parallel library synthesis Orthogonal protection

Patent-Validated Anti-Inflammatory Core Scaffold Supports Biological Relevance Distinct from Simple Thienopyridine Aldehydes

The core scaffold 4-oxo-4,5-dihydrothieno[3,2-c]pyridine (the de-formylated analog of the target compound) is explicitly claimed in US Patent US3903095A (Merck & Co., 1975) as possessing anti-inflammatory, anti-pyretic, tranquilizing, and analgesic activities [1]. The patent specifically distinguishes the 4-oxo derivative from the 4-chloro analog, stating both possess these pharmacological activities, but the oxo variant provides a distinct hydrogen-bonding pharmacophore [1]. The target compound, bearing the identical 4-oxo core plus a C-2 aldehyde, retains this validated pharmacophore while adding a synthetic handle. In contrast, simple thieno[3,2-c]pyridine-2-carbaldehyde (CAS 94226-19-4) lacks the 4-oxo group entirely and has no comparable patent-backed therapeutic validation . No quantitative in vivo efficacy data (e.g., ED₅₀ values) for the exact target compound are publicly available; the class-level pharmacological activity is inferred from the de-formylated core.

Patent-Validated Core
Class-level
4-oxo pharmacophore claimed
US3903095A (Merck, 1975)
Provides anti-inflammatory target-class precedent absent in non-oxo analog.
Exact ED₅₀ for target compound not publicly available.
Anti-inflammatory Analgesic Scaffold validation

Commercial Purity Benchmarking and Supplier ISO Certification Status

The target compound is commercially available at 98% purity (HPLC) from Fluorochem (UK) and CymitQuimica (Spain), with full analytical characterization (¹H NMR, MS) and ISO-compliant quality systems . MolCore offers the compound under ISO certification at NLT 98% purity, explicitly targeting global pharmaceutical R&D and QC requirements . The 7-bromo analog (CAS 1610520-28-9) is also available at 98% purity but at a higher cost per gram (Fluorochem: £855/250 mg for the bromo analog vs. £891/1 g for the target compound), meaning the target compound is approximately 3.8× more cost-effective on a per-gram basis for equivalent purity . The non-oxo analog (CAS 94226-19-4) is priced lower per gram (Bidepharm, 98% purity) but lacks ISO-certified pharmaceutical-grade documentation at comparable scale .

Procurement Cost vs Bromo
Head-to-head
~3.8× more cost-effective
£891/g vs ~£3,420/g (Fluorochem, 98%)
Economical choice for multi-gram campaigns with ISO-certified supply.
Pricing as of 2025; vendor lead times may vary.
Quality control Procurement specifications ISO certification

BET Bromodomain Inhibitor Scaffold Precedent: 4-Oxo-Thienopyridinone Core as a Privileged Pharmacophore

The thieno[3,2-c]pyridin-4(5H)-one scaffold — the exact core of the target compound — has been patented by GlaxoSmithKline (EP2920183B1) as a BET bromodomain inhibitor chemotype for oncology and inflammatory disease applications [1]. Independently, 7-aminothieno[3,2-c]pyridin-4(5H)-one derivatives have demonstrated potent in vitro inhibition of the cancer-associated phosphatase PTP4A3, with lead compounds achieving nanomolar potency [2]. The target compound provides the unadorned 4-oxo-thienopyridine core with a C-2 aldehyde handle, enabling rapid library synthesis for SAR exploration around these validated targets. No analogous patent claims exist for thieno[3,2-c]pyridine-2-carbaldehyde (the non-oxo analog) as a BET inhibitor or PTP4A3 inhibitor . Direct IC₅₀ values for the target compound against BET proteins are not publicly disclosed; this evidence is class-level inference based on the 4-oxo-thienopyridinone scaffold.

BET Inhibitor Scaffold
Class-level
4-oxo-thienopyridinone core
EP2920183B1 (GSK); PTP4A3 inhibitor context
Patent-validated BET chemotype; non-oxo analog lacks target engagement anchor.
Class-level inference; direct IC₅₀ values not disclosed.
Epigenetics Bromodomain inhibition Cancer therapeutics

Recommended Application Scenarios for 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting BET Bromodomains or Kinases

With a molecular weight of 179.19 Da (12 heavy atoms, well within the Rule of Three), LogP of 0.94, and one H-bond donor, the target compound is an ideal fragment-sized entry point for FBDD screening collections . Its 4-oxo-thienopyridine core is explicitly patented as a BET bromodomain inhibitor scaffold (EP2920183B1) [1], and the C-2 aldehyde provides a direct conjugation handle for fragment elaboration via reductive amination or hydrazone formation. Compared to the heavier 7-bromo analog (MW 258.09) or the non-oxo analog lacking target-class validation, this compound offers the optimal balance of fragment-like properties and pharmacophore relevance .

Parallel Library Synthesis Exploiting Orthogonal Aldehyde and Lactam Reactivity

The target compound's two chemically orthogonal reactive sites — a C-2 aldehyde and a C-4 lactam N–H — enable sequential diversification without protecting group manipulation . For example, the aldehyde can undergo reductive amination with diverse amine building blocks, followed by N-alkylation or N-arylation of the lactam nitrogen. This dual-handle architecture is absent in both thieno[3,2-c]pyridine-2-carbaldehyde (aldehyde only) and 4-oxo-4,5-dihydrothieno[3,2-c]pyridine (lactam only), making the target compound uniquely suited for generating two-dimensional diversity arrays in a reduced number of synthetic steps [2].

Anti-Inflammatory Lead Optimization Leveraging a Patent-Validated Pharmacophore

The core 4-oxo-4,5-dihydrothieno[3,2-c]pyridine scaffold has established anti-inflammatory, analgesic, and anti-pyretic activity per US Patent US3903095A (Merck) [3]. Research programs targeting COX inhibition, inflammatory cytokine modulation, or related pathways can use the target compound as a starting scaffold for analogue synthesis, with the C-2 aldehyde providing a vector for property modulation. The availability of ISO-certified, 98% pure material from multiple suppliers supports reproducible SAR studies and eventual scale-up .

Cost-Efficient Procurement for Multi-Gram Medicinal Chemistry Campaigns

At approximately £891/g (Fluorochem, 98% purity), the target compound is roughly 3.8× more cost-effective on a per-gram basis than its 7-bromo analog (~£3,420/g) . For medicinal chemistry teams planning multi-gram library synthesis, this cost differential translates to substantial budget savings while maintaining equivalent purity specifications and superior fragment-like physicochemical properties. The ISO-certified supply chain from MolCore further supports procurement for regulated pharmaceutical environments .

Application
Selection Property
Validation Focus
Fragment-based screening (BET, kinase)
Rule of Three compliance; patent-validated pharmacophore
Target engagement assay context; 4-oxo anchor requirement
Parallel library synthesis
Orthogonal aldehyde + lactam reactivity
Sequential diversification workflow validation
Anti-inflammatory lead optimization
Patent-validated core scaffold (Merck)
Inflammatory pathway endpoint context; SAR reproducibility
Multi-gram procurement for med chem
ISO-certified purity; 3.8× cost advantage over bromo analog
Lot-to-lot consistency review; supply chain compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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